- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)

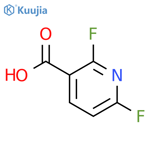

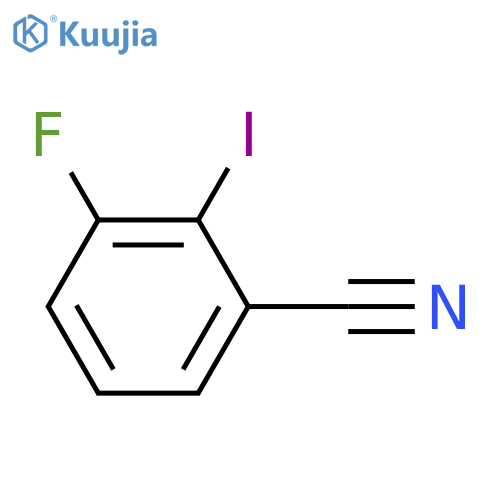

3-Fluoro-2-iodobenzonitrile structure

Nome del prodotto:3-Fluoro-2-iodobenzonitrile

Numero CAS:916792-62-6

MF:C7H3FIN

MW:247.008297204971

MDL:MFCD07782075

CID:1029430

3-Fluoro-2-iodobenzonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-fluoro-2-iodobenzonitrile

- 3-Fluoro-2-iodo-benzonitrile

- STL557237

- BBL103427

- FCH1324150

- AS05851

- CM13076

- AX8010223

- X4291

- 3-Fluoro-2-iodobenzonitrile (ACI)

- 3-Fluoro-2-iodobenzonitrile

-

- MDL: MFCD07782075

- Inchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H

- Chiave InChI: LOHHYNZRGUOISS-UHFFFAOYSA-N

- Sorrisi: N#CC1C(I)=C(F)C=CC=1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 162

- Superficie polare topologica: 23.8

Proprietà sperimentali

- Punto di fusione: 88-90°C

3-Fluoro-2-iodobenzonitrile Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Store at room temperature

3-Fluoro-2-iodobenzonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-100mg |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 100mg |

¥37.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-1g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 1g |

¥217.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 5g |

¥939.00 | 2024-04-25 | |

| Chemenu | CM159025-25g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 25g |

$1388 | 2022-05-27 | |

| TRC | F592098-100mg |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A013033218-1g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| Chemenu | CM159025-1g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 1g |

$152 | 2021-06-16 | |

| Apollo Scientific | PC502585-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 5g |

£179.00 | 2023-09-01 | |

| Chemenu | CM159025-25g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 25g |

$1388 | 2021-06-16 | |

| 1PlusChem | 1P003AFU-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 5g |

$84.00 | 2025-02-19 |

3-Fluoro-2-iodobenzonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt

2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt

2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; rt; 0.5 h, rt

1.2 Reagents: Iodine ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Iodine ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases, Organic Letters, 2021, 23(19), 7396-7400

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

3-Fluoro-2-iodobenzonitrile Raw materials

- 3-Fluorobenzoyl chloride

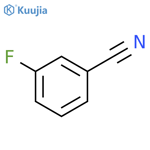

- 3-Fluorobenzonitrile

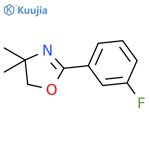

- 2-(3-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

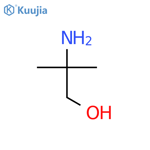

- 2-Amino-2-methyl-1-propanol

- 2-(3-Fluoro-2-iodophenyl)-4,5-dihydro-4,4-dimethyloxazole

3-Fluoro-2-iodobenzonitrile Preparation Products

3-Fluoro-2-iodobenzonitrile Letteratura correlata

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

2. Back matter

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

916792-62-6 (3-Fluoro-2-iodobenzonitrile) Prodotti correlati

- 877868-92-3(5-fluoro-2-iodobenzonitrile)

- 1823371-51-2((5-Azaspiro[3.4]octan-7-yl)methanol hydrochloride)

- 2171413-72-0(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid)

- 1352542-85-8(3-(5-fluoro-2-methoxyphenyl)prop-2-enal)

- 1804435-63-9(3-(Bromomethyl)-2-methoxy-4-nitro-5-(trifluoromethoxy)pyridine)

- 911290-20-5(7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2h-chromen-2-one)

- 1547201-42-2(Methyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate)

- 1805270-93-2(3-Amino-4-bromomethyl-2-phenylpyridine)

- 1875544-68-5(N-ethyl-2,4,5-trifluorobenzene-1-sulfonamide)

- 1261901-39-6(4-Chloro-3-(3-formylphenyl)benzoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile

Purezza:99%/99%

Quantità:5.0g/10.0g

Prezzo ($):358.0/595.0